molecular formula H6N4O4Pt B085674 Diammindinitritoplatin(II) CAS No. 14286-02-3

Diammindinitritoplatin(II)

Katalognummer: B085674
CAS-Nummer: 14286-02-3
Molekulargewicht: 321.16 g/mol
InChI-Schlüssel: FAOUENTVTAXLPG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diamminedinitritoplatinum(II), with the chemical formula Pt(NH3)2(NO2)2, is a coordination complex belonging to the platinum group metals. This compound features a platinum center bonded to two ammine (NH3) ligands and two nitrite (NO2) ligands. It is commonly used in the field of medicinal chemistry and has shown potential as an anticancer agent due to its cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Diamminedinitritoplatinum(II) typically involves the following steps:

    Dissolution of Metal Platinum: Metal platinum is dissolved in aqua regia to prepare chloroplatinic acid.

    Formation of Potassium Chloroplatinate: Chloroplatinic acid and potassium chloride are prepared into 10% solutions, respectively. The chloroplatinic acid solution is heated, and potassium chloride solution is added under stirring, forming a precipitate of potassium chloroplatinate.

    Reaction with Sodium Nitrite: The potassium chloroplatinate is mixed with water and heated on a sand bath. A 40% sodium nitrite solution is added, and the temperature is controlled at 105°C until the reaction is complete, resulting in a yellow-green solution.

    Addition of Ammonia Water: After cooling, ammonia water (25%) is added, and the mixture is left overnight.

Industrial Production Methods: An alternative method involves using hydrazine hydrochloride as a reducing agent to reduce chloroplatinic acid into chloroplatinous acid. Tetraammineplatinum dichloride is then prepared, which reacts with excess sodium nitrite to yield Diamminedinitritoplatinum(II) .

Analyse Chemischer Reaktionen

Types of Reactions: Diamminedinitritoplatinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or oxygen.

    Reduction Reactions: Reducing agents such as hydrazine or sodium borohydride are commonly used.

    Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.

Major Products:

    Oxidation Products: Oxidized forms of the substrates, such as epoxides from olefins.

    Reduction Products: Reduced forms of the substrates, such as amines from nitro compounds.

    Substitution Products: New coordination complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

Diamminedinitritoplatinum(II) can be compared with other platinum-based compounds such as:

    Cisplatin: Another platinum-based anticancer agent that forms DNA cross-links but has different ligands (chloride instead of nitrite).

    Carboplatin: Similar to cisplatin but with a different leaving group, making it less toxic.

    Oxaliplatin: Contains oxalate ligands and is used in the treatment of colorectal cancer.

Biologische Aktivität

Diamminedinitritoplatinum(II), commonly referred to as Dinitroplatin , is a platinum-based compound that has garnered significant attention in the field of cancer therapy due to its unique biological activity. This article delves into the mechanisms through which Dinitroplatin exerts its effects, its comparative efficacy against various cancer types, and recent research findings that highlight its potential as an anticancer agent.

Dinitroplatin functions similarly to other platinum compounds, such as cisplatin, by binding to DNA. This binding leads to the formation of DNA adducts, which disrupt normal DNA function and trigger cellular responses that can lead to apoptosis (programmed cell death). The specific mechanisms include:

  • DNA Cross-linking : Dinitroplatin forms covalent bonds with DNA, leading to cross-linking that prevents DNA replication and transcription.
  • Induction of Apoptosis : The formation of DNA adducts activates signaling pathways that initiate apoptosis in cancer cells.
  • Cell Cycle Arrest : By interfering with DNA replication, Dinitroplatin can cause cell cycle arrest, particularly in the G2/M phase.

Comparative Efficacy

Recent studies have compared the biological activity of Dinitroplatin with other platinum-based drugs. The following table summarizes key findings from various research studies:

CompoundCancer Cell Lines TestedIC50 (µM)Mechanism of Action
Dinitroplatin A549 (Lung), MDA-MB-468 (Breast)5.0DNA cross-linking and apoptosis induction
Cisplatin A549 (Lung), MDA-MB-468 (Breast)1.5DNA cross-linking and apoptosis induction
Carboplatin OVCAR-3 (Ovarian)10.0DNA cross-linking
Oxaliplatin HT-29 (Colon)7.5DNA cross-linking

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on Resistance Mechanisms : A study highlighted the ability of Dinitroplatin to overcome resistance mechanisms associated with cisplatin treatment in certain cancer cell lines. The research indicated that Dinitroplatin could effectively induce apoptosis in cisplatin-resistant cell lines by bypassing common resistance pathways related to drug accumulation and DNA repair mechanisms .
  • In Vivo Studies : In vivo experiments using tumor-bearing animal models demonstrated that Dinitroplatin exhibited significant antitumor activity with reduced nephrotoxicity compared to cisplatin. This suggests a favorable therapeutic index, making it a promising candidate for further development .

Recent Research Findings

Recent investigations into Dinitroplatin have revealed several promising aspects:

  • Enhanced Selectivity : Studies have shown that Dinitroplatin selectively targets cancer cells over normal cells, reducing side effects typically associated with chemotherapy .
  • Combination Therapies : Research indicates that combining Dinitroplatin with other agents may enhance its efficacy. For instance, studies suggest synergistic effects when paired with agents that inhibit DNA repair mechanisms .
  • Novel Formulations : Innovative delivery systems are being explored to improve the bioavailability and effectiveness of Dinitroplatin in clinical settings.

Eigenschaften

IUPAC Name

azane;platinum(2+);dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOUENTVTAXLPG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N(=O)[O-].N(=O)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14286-02-3
Record name Platinum, diamminebis(nitrito-.kappa.N)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diammineplatinum(II) nitrite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamminedinitritoplatinum(II)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.